molecular formula C14H9BrN2O B8257626 7-bromo-2-phenyl-1H-quinazolin-4-one

7-bromo-2-phenyl-1H-quinazolin-4-one

Cat. No.: B8257626
M. Wt: 301.14 g/mol
InChI Key: FUANHHNELFMMAX-UHFFFAOYSA-N
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Description

The compound with the identifier “7-bromo-2-phenyl-1H-quinazolin-4-one” is a chemical substance listed in the PubChem database. It is used in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 7-bromo-2-phenyl-1H-quinazolin-4-one are typically scaled-up versions of laboratory synthesis procedures. These methods involve the use of large reactors, precise control of reaction parameters, and purification processes to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

7-bromo-2-phenyl-1H-quinazolin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents under specific conditions.

    Reduction: It can be reduced using reducing agents.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely and are typically characterized using analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

7-bromo-2-phenyl-1H-quinazolin-4-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is used in biological studies to understand its effects on different biological systems.

    Medicine: this compound is investigated for its potential therapeutic applications and its effects on various diseases.

    Industry: The compound is used in industrial processes, including the production of other chemicals and materials.

Mechanism of Action

The mechanism of action of 7-bromo-2-phenyl-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-bromo-2-phenyl-1H-quinazolin-4-one include other chemical substances with comparable structures and properties. These compounds may share similar functional groups and reactivity patterns.

Uniqueness

This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. Its unique reactivity and applications make it valuable in various scientific and industrial contexts.

Properties

IUPAC Name

7-bromo-2-phenyl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O/c15-10-6-7-11-12(8-10)16-13(17-14(11)18)9-4-2-1-3-5-9/h1-8H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUANHHNELFMMAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)C3=C(N2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=O)C3=C(N2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.